
(3S,5R)-Enantiomer of Pitavastatin Calcium
Descripción general
Descripción
(3S,5R)-Enantiomer of Pitavastatin Calcium is a useful research compound. Its molecular formula is C50H46CaF2N2O8 and its molecular weight is 881.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,5R)-Enantiomer of Pitavastatin Calcium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5R)-Enantiomer of Pitavastatin Calcium including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pitavastatin activates endothelial nitric oxide synthase through the PI3K-AKT pathway in endothelial cells. This activation leads to increased nitric oxide production, critical for endothelial cell function (Wang, Tokoro, Matsui, Higa, & Kitajima, 2005).
The pharmacokinetics of pitavastatin can be affected by organic anion transporting polypeptide 1B1 (OATP1B1) alleles, indicating its significance in determining pitavastatin's effectiveness (Chung, Cho, Yu, Kim, Oh, Jung, Lim, Moon, & Shin, 2005).
Pitavastatin has demonstrated linear plasma pharmacokinetic properties in healthy Chinese volunteers, with different distribution and elimination characteristics observed in single versus multiple dosing studies (Luo, Zhang, Gu, Feng, & Wang, 2015).
Pitavastatin calcium is effective in treating hyperlipidemia, with studies showing it can be administered at any time of the day, with or without food, and is primarily excreted unchanged in the bile (Yee & Wright, 2011).
The enantiomers of pitavastatin calcium can be effectively separated using High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE), which are valuable for the control of enantiomer limitations in pharmaceuticals (Jian & Pharm, 2008); (Cheng, Wang, Yang, Cheng, & Zhang, 2010).
Pitavastatin's bioequivalence has been established in healthy Chinese volunteers, suggesting its interchangeability with other statin formulations (Huang, Li, Pan, Li, Liu, Sun, Gu, Li, & Wang, 2014).
Breast cancer resistance protein (BCRP) is involved in the biliary excretion of pitavastatin, highlighting its role in drug metabolism and excretion pathways (Hirano, Maeda, Matsushima, Nozaki, Kusuhara, & Sugiyama, 2005).
Pitavastatin shows potent pharmacologic action by strongly binding and inhibiting the active site of HMG-CoA reductase, with low-density lipoprotein-cholesterol-lowering effects similar to atorvastatin and rosuvastatin (Hayashi, Yokote, Saito, & Iguchi, 2007).
OATP1B1 and OATP1B3 contribute to the hepatic uptake of pitavastatin in humans, providing insights into its hepatic distribution and metabolism (Hirano, Maeda, Shitara, & Sugiyama, 2004).
Pitavastatin downregulates the expression of the macrophage type B scavenger receptor, CD36, potentially impacting atherosclerotic foam cell formation and cardiovascular health (Han, Zhou, Yokoyama, Hajjar, Gotto, & Nicholson, 2004).
Propiedades
IUPAC Name |
calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYHLPFVJEAOC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46CaF2N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5R)-Enantiomer of Pitavastatin Calcium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




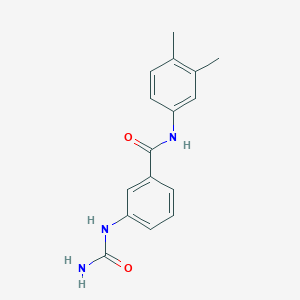
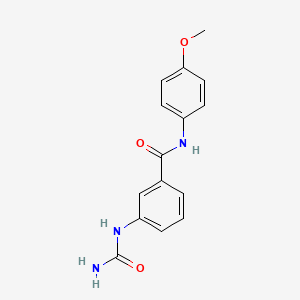

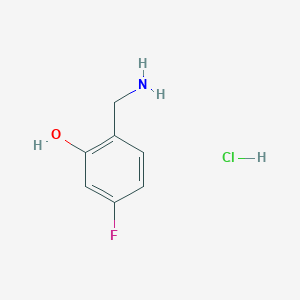

![5-[(4-Methoxypiperidino)carbonyl]-2-azepanone](/img/structure/B7979358.png)

![[1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl benzoate](/img/structure/B7979393.png)

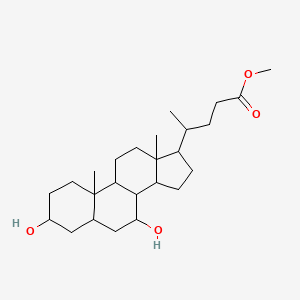
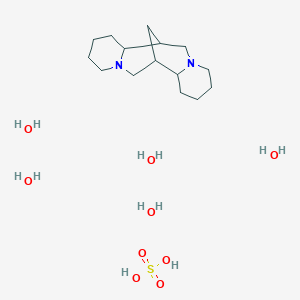
![4,4,8,10,14-pentamethyl-17-(2,6,6-trimethyloxan-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B7979428.png)
![(4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid,1,1-Diemthyethyl Ester](/img/structure/B7979430.png)